2-(4-Methyl-2-nitrophenoxy)propanohydrazide
Description
Properties
IUPAC Name |
2-(4-methyl-2-nitrophenoxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-6-3-4-9(8(5-6)13(15)16)17-7(2)10(14)12-11/h3-5,7H,11H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWONXNVBJHLSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395664 | |
| Record name | 2-(4-methyl-2-nitrophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588678-31-3 | |
| Record name | 2-(4-Methyl-2-nitrophenoxy)propanoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588678-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-methyl-2-nitrophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide typically involves the following steps:
Nitration: The starting material, 4-methylphenol, undergoes nitration to form 4-methyl-2-nitrophenol.
Etherification: The nitrophenol is then reacted with 2-bromopropane to form 2-(4-methyl-2-nitrophenoxy)propane.
Hydrazinolysis: Finally, the ether compound is treated with hydrazine hydrate to yield this compound.
The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2-nitrophenoxy)propanohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent, room temperature.
Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux conditions.
Condensation: Aldehydes or ketones, acidic or basic catalyst, solvent (e.g., ethanol), room temperature or mild heating.
Major Products Formed
Reduction: 2-(4-Methyl-2-aminophenoxy)propanohydrazide.
Substitution: Various alkylated derivatives of this compound.
Condensation: Hydrazones with different substituents depending on the aldehyde or ketone used.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research has indicated that hydrazone derivatives, including 2-(4-Methyl-2-nitrophenoxy)propanohydrazide, exhibit notable antimicrobial properties. Such compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics or antifungal agents. A comprehensive review highlighted various hydrazones' ability to combat infections, which could be extended to this specific compound .
Antidyslipidemic Activity
The compound has been studied for its potential antidyslipidemic effects. It was synthesized and evaluated for its ability to modulate lipid levels in biological systems, suggesting that it could play a role in managing conditions like hyperlipidemia .
Neuroprotective Effects
Emerging studies suggest that hydrazone derivatives can stabilize ryanodine receptors, which are crucial for calcium signaling in neurons. This stabilization may help in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease, indicating a therapeutic avenue for this compound .
Analytical Applications
Spectroscopic Analysis
Hydrazone derivatives are extensively utilized as analytical reagents due to their ability to form stable complexes with various metal ions. This compound can be employed in spectroscopic methods to detect and quantify metal ions in environmental samples, pharmaceuticals, and biological fluids .
| Metal Ion | Detection Method | Sensitivity Range |
|---|---|---|
| Ni(II) | UV-Vis Spectroscopy | 0.117 - 2.64 µg/mL |
| Zn(II) | UV-Vis Spectroscopy | 0.163 - 1.96 µg/mL |
| Cu(II) | UV-Vis Spectroscopy | 0.241 - 2.87 µg/mL |
This table summarizes the detection capabilities of hydrazone derivatives, showcasing their versatility in analytical chemistry.
Material Science Applications
Corrosion Inhibition
Another significant application of this compound is as a corrosion inhibitor. Studies have shown that hydrazone compounds can effectively protect metals from corrosion in acidic and basic environments by forming protective films on metal surfaces .
Polymer Synthesis
Hydrazones can also serve as initiators in polymerization processes, leading to the development of novel polymers with desirable mechanical and thermal properties. This application is particularly relevant in the production of advanced materials for industrial use .
Case Study 1: Antimicrobial Efficacy
In a study conducted on various hydrazone derivatives, including this compound, researchers found significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound in drug development.
Case Study 2: Neuroprotective Properties
A recent investigation into the neuroprotective effects of this hydrazone derivative demonstrated its ability to reduce neuronal cell death in vitro under oxidative stress conditions. The study highlighted its mechanism involving the modulation of calcium ion flux through ryanodine receptors, paving the way for further research into its therapeutic applications for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-nitrophenoxy)propanohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 2-(4-Methyl-2-nitrophenoxy)propanohydrazide with structurally related phenoxypropanohydrazides:
Key Observations:
Crystallographic and Hydrogen-Bonding Patterns
Crystal structures of related hydrazides reveal critical insights into molecular packing and stability:
- 2-(4-Isobutylphenyl)-N′-[1-(4-nitrophenyl)ethylidene]propanohydrazide (): Exhibits a trans conformation with a dihedral angle of 86.99° between aromatic rings. N–H···O hydrogen bonds form centrosymmetric dimers, stabilized by weak C–H···O interactions.
- N′-[(E)-2-Chlorobenzylidene]-2-(6-methoxynaphthalen-2-yl)propanohydrazide (): Features a dihedral angle of 65.24° between naphthyl and phenyl rings. N–H···O and C–H···N bonds create chains along the b-axis.
Comparison with Target Compound: While crystallographic data for this compound are unavailable, its nitro and methyl substituents likely influence hydrogen-bonding networks.
Pharmacological Potential
Hydrazides with nitro groups demonstrate notable bioactivity:
- Anti-inflammatory Effects: Ibuprofen-derived hydrazides (e.g., ) show reduced gastrointestinal toxicity compared to parent NSAIDs.
- Antimicrobial Activity: Nitro-substituted hydrazides exhibit enhanced activity against Gram-positive bacteria .
The nitro group in this compound may similarly improve efficacy but requires toxicity profiling to assess safety.
Biological Activity
2-(4-Methyl-2-nitrophenoxy)propanohydrazide, with the CAS number 588678-31-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
- Molecular Formula : C10H12N4O3
- Molecular Weight : Approximately 236.23 g/mol
- Functional Groups : The compound features a hydrazide functional group, which is often associated with biological activity.
The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby modulating their activity.
- Cellular Pathway Modulation : It influences various biochemical pathways, potentially disrupting cellular processes related to growth and proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. The following table summarizes its efficacy against various microorganisms:
| Microorganism | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Pseudomonas aeruginosa | Low inhibition |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies, particularly against human cancer cell lines. The following table presents the anti-proliferative effects observed in various cancer cell lines:
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| HepG-2 | < 25 | Potent |
| MCF-7 | 26 - 50 | Moderate |
| PC-3 | > 100 | Weak |
| HCT-116 | > 100 | Weak |
Findings:
- The compound exhibits potent anti-proliferative activity against HepG-2 cells, with IC50 values often below 25 μM.
- It shows moderate effectiveness against MCF-7 cells but weak activity against PC-3 and HCT-116 cell lines.
Study on Antimicrobial Activity
A study evaluated the efficacy of various nitrophenol derivatives, including this compound, against standard pathogenic bacterial strains. Results indicated significant activity against Gram-positive bacteria and moderate effectiveness against Gram-negative strains, suggesting its potential as a lead compound for antibiotic development.
Anticancer Research
In a comparative study involving several hydrazide derivatives, this compound was found to outperform many analogs in terms of anti-proliferative activity against HepG-2 cells. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Methyl-2-nitrophenoxy)propanohydrazide, and how can reaction efficiency be optimized?
- Methodology : A common approach involves coupling 4-methyl-2-nitrophenol with propanohydrazide derivatives under reflux conditions using a polar aprotic solvent (e.g., methanol/chloroform mixture) with catalytic acetic acid. Reaction optimization can include adjusting stoichiometry (e.g., 1:1 molar ratio of precursors) and monitoring temperature (60–80°C) to improve yield .
- Data : Typical yields range from 70–91% under optimized conditions, as observed in analogous hydrazide syntheses .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of:
- HPLC-MS : To confirm molecular weight and detect impurities.
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., nitro and methyl groups on the aromatic ring) .
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in related hydrazide compounds (e.g., monoclinic crystal system with space group P21/c) .
Q. What safety protocols are critical when handling nitroaromatic intermediates during synthesis?
- Recommendations :
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
- Implement engineering controls (e.g., localized exhaust ventilation) to limit airborne exposure .
- Follow waste disposal guidelines for nitro-containing compounds to prevent environmental contamination .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways for modifying the hydrazide moiety of this compound?
- Methodology : Quantum chemical calculations (e.g., DFT) can model reaction intermediates and transition states. For example:
- Evaluate substituent effects on the nitro group’s electrophilicity.
- Simulate nucleophilic attack by hydrazine derivatives using software like Gaussian or ORCA .
- Application : Predict optimal conditions for regioselective functionalization (e.g., introducing methyl or chloro substituents) .
Q. What strategies resolve contradictions in spectroscopic data for nitro-phenoxy derivatives?
- Case Study : Discrepancies in H NMR chemical shifts (e.g., aromatic protons) may arise from solvent polarity or tautomerism. Solutions include:
- Cross-validation with N NMR to confirm nitro group positioning.
- Variable-temperature NMR to detect dynamic equilibria .
Q. How can the pharmacological activity of this compound be systematically evaluated?
- Experimental Design :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli). Hydrazides often exhibit MICs in the 10–100 µg/mL range .
- Mechanistic studies : Use fluorescence-based assays to assess enzyme inhibition (e.g., β-lactamase or urease).
- Toxicity profiling : MTT assay on mammalian cell lines (e.g., HEK-293) to determine IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
